molecular formula C14H21N3O2 B13862217 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile

2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile

Katalognummer: B13862217
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: LYSIWPVLPNRLTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group, a hydroxypropoxy group, and a dimethylaminoethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with epichlorohydrin to form an intermediate, which is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Dimethylamino)ethanol: A related compound with similar functional groups but a simpler structure.

    2-(Dimethylamino)ethyl chloride: Another related compound used in organic synthesis.

Uniqueness

2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H21N3O2

Molekulargewicht

263.34 g/mol

IUPAC-Name

2-[3-[2-(dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile

InChI

InChI=1S/C14H21N3O2/c1-17(2)8-7-16-10-13(18)11-19-14-6-4-3-5-12(14)9-15/h3-6,13,16,18H,7-8,10-11H2,1-2H3

InChI-Schlüssel

LYSIWPVLPNRLTC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNCC(COC1=CC=CC=C1C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.